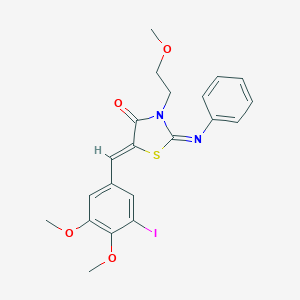![molecular formula C24H29N3O4S B306642 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the class of hydrazide derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The precise mechanism of action of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is not fully understood. However, it is believed to exert its cytotoxic activity by inducing apoptosis in cancer cells. It has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell proliferation. Moreover, it has been found to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in apoptosis. Moreover, it has been found to inhibit the expression of various pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is its potent cytotoxic activity against various cancer cell lines. Moreover, it exhibits a broad spectrum of biological activities, making it a potential candidate for drug discovery. However, one of the limitations of this compound is its poor solubility in water, which may hinder its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide. One of the potential directions is to investigate its potential as a lead compound for the development of novel anticancer agents. Moreover, further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, its potential as an anti-inflammatory and antibacterial agent can also be explored.
Synthesemethoden
The synthesis of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide involves the reaction of 4-(2-oxo-2-(piperidin-1-yl) ethoxy)benzaldehyde with 2-[(4-methoxybenzyl)sulfanyl]acetic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow solid, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide has shown promising results in various scientific research applications. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to possess anti-inflammatory, antibacterial, and antifungal activities.
Eigenschaften
Molekularformel |
C24H29N3O4S |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H29N3O4S/c1-30-21-9-7-20(8-10-21)17-32-18-23(28)26-25-15-19-5-11-22(12-6-19)31-16-24(29)27-13-3-2-4-14-27/h5-12,15H,2-4,13-14,16-18H2,1H3,(H,26,28)/b25-15+ |
InChI-Schlüssel |
LHZWZXSVKOTJPW-MFKUBSTISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
SMILES |
COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,5Z)-3-(2-methoxyethyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306559.png)
![Methyl [2-allyl-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetate](/img/structure/B306560.png)

![2-[(5Z)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306562.png)
![2-[(5Z)-5-[[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306563.png)
![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B306565.png)
![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306570.png)
![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)


![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)